6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-(Diethylamino)-2’-(octylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one is a complex organic compound belonging to the class of xanthenes. Xanthenes are known for their diverse biological properties and synthetic applications . This compound is characterized by its unique spiro structure, which contributes to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(Diethylamino)-2’-(octylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one typically involves multi-step organic reactions. One common method includes the condensation of lawsone, naphthols, and aldehydes or isatins in the presence of homogeneous and heterogeneous catalysts . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors can also enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6’-(Diethylamino)-2’-(octylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
6’-(Diethylamino)-2’-(octylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6’-(Diethylamino)-2’-(octylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[a,i]xanthene: Known for its biological activities and synthetic applications.
Spiro-dibenzo[a,i]xanthene: Exhibits similar properties but with a different spiro structure.
Dibenzo[b,i]xanthene: Another related compound with distinct chemical properties.
Uniqueness
6’-(Diethylamino)-2’-(octylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one stands out due to its specific functional groups and spiro structure, which contribute to its unique chemical reactivity and potential applications. Its combination of diethylamino and octylamino groups provides distinct properties that differentiate it from other similar compounds.
Properties
CAS No. |
54574-01-5 |
---|---|
Molecular Formula |
C32H38N2O3 |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
6'-(diethylamino)-2'-(octylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C32H38N2O3/c1-4-7-8-9-10-13-20-33-23-16-19-29-28(21-23)32(26-15-12-11-14-25(26)31(35)37-32)27-18-17-24(22-30(27)36-29)34(5-2)6-3/h11-12,14-19,21-22,33H,4-10,13,20H2,1-3H3 |
InChI Key |
NMDQDUHQWBIVNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=CC2=C(C=C1)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.